molecular formula C21H13Cl3N4O B14222775 Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- CAS No. 830336-24-8

Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14222775
CAS No.: 830336-24-8
M. Wt: 443.7 g/mol
InChI Key: YOTKSCRYUZBGMZ-UHFFFAOYSA-N
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Description

Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core linked to a triazole ring, which is further substituted with phenyl and trichlorophenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the benzamide and phenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its chemical properties may be beneficial.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- exerts its effects involves interactions with molecular targets and pathways. The triazole ring and phenyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Triazole derivatives: Compounds featuring the triazole ring with various functional groups.

    Phenyl-substituted compounds: Molecules with phenyl groups attached to different cores.

Uniqueness

What sets Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]- apart is the specific combination of its functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

830336-24-8

Molecular Formula

C21H13Cl3N4O

Molecular Weight

443.7 g/mol

IUPAC Name

N-[5-phenyl-2-(2,4,6-trichlorophenyl)triazol-4-yl]benzamide

InChI

InChI=1S/C21H13Cl3N4O/c22-15-11-16(23)19(17(24)12-15)28-26-18(13-7-3-1-4-8-13)20(27-28)25-21(29)14-9-5-2-6-10-14/h1-12H,(H,25,27,29)

InChI Key

YOTKSCRYUZBGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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